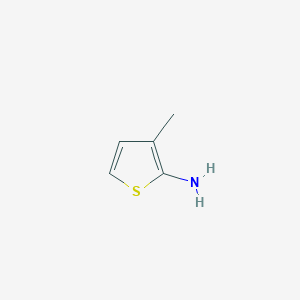

3-Methylthiophen-2-amine

Overview

Description

3-Methylthiophen-2-amine is a chemical compound with the molecular formula C6H9NS . It is also known as 3-Methylthiophene-2-methylamine .

Synthesis Analysis

The synthesis of 3-Methylthiophen-2-amine and its derivatives has been reported in several studies . For instance, one study described the synthesis of a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .Molecular Structure Analysis

The molecular structure of 3-Methylthiophen-2-amine can be analyzed using various spectroscopic techniques . For example, the N-H stretching absorption in the infrared spectrum can be used to identify the presence of primary and secondary amines .Chemical Reactions Analysis

The chemical reactions involving 3-Methylthiophen-2-amine have been studied in the context of synthesizing new compounds . For instance, one study reported the synthesis of thiophene containing Baylis–Hillman adducts, Baylis–Hillman bromides, and 2-methyl-3-methyl/ethyl acrylates .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including 3-Methylthiophen-2-amine, can be analyzed using various techniques . For instance, the hydrogens attached to an amine can be analyzed using 1H NMR spectra .Scientific Research Applications

Synthesis and Characterization

- A study by Surange et al. (1997) demonstrated the synthesis of amino-4-methylthio-2-nitro-1,3-butadienes using 3-nitrothiophene treated with primary and secondary amines, followed by S-methylation. This method contributes to the field of organic synthesis, particularly in creating nitro and methylthio derivatives (Surange, Kumaran, Rajappa, Rajalakshmi, & Pattabhi, 1997).

Polymer Chemistry

- Bernier et al. (2002) reported on the preparation of chromic polythiophenes, specifically poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene], which could react with different amine-bearing molecules. These polymers are significant for their potential applications in high-throughput screening and drug discovery due to their color-changing properties (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).

Electrochemistry and Sensor Applications

- Bandi et al. (2014) explored novel Fe(3+) ion-selective polymeric membrane electrodes using compounds including 5-((3-methylthiophene-2yl) methyleneamino)-1,3,4-thiadiazole-2-thiol. Their research contributes to the development of sensitive and selective ion detection in various applications, including environmental monitoring (Bandi, Singh, & Upadhyay, 2014).

Conductive Polymers

- Hoier and Park (1993) studied the growth mechanism of poly(3-methylthiophene), highlighting its potential in the field of conductive polymers. Their findings provide insights into the polymerization process and its applications in electronic materials (Hoier & Park, 1993).

Medicinal Chemistry

- Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives and evaluated their antimicrobial activity. This research adds to the understanding of the biological activities of substituted 2-aminothiophenes, which are significant in the development of new pharmaceuticals (Prasad, Angothu, Latha, & Nagulu, 2017).

Future Directions

The future directions for the research on 3-Methylthiophen-2-amine could involve its use in the synthesis of new compounds with potential biological activities . For instance, one study highlighted the recent progress in the synthesis of thiophene derivatives and discussed the future promise of these advanced nanomaterials .

properties

IUPAC Name |

3-methylthiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-3-7-5(4)6/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLOLZEHGQVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561418 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophen-2-amine | |

CAS RN |

124701-06-0 | |

| Record name | 3-Methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B3046399.png)

![Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B3046400.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3046406.png)